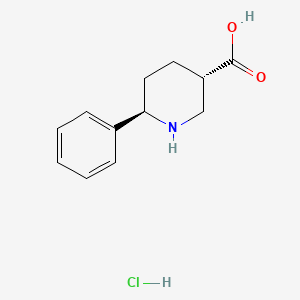
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the catalytic hydrogenation of 4-phenylpicolinic acid using a cobalt-based catalyst. The reaction is carried out in water as a solvent, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for this compound.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, cobalt-based catalysts.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antihypertensive, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperine: An alkaloid derived from black pepper with potential anticancer properties.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and potential pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
(3S,6R)-6-phenylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m0./s1 |
InChI-Schlüssel |
MCAOZKBVWBJGKU-VZXYPILPSA-N |
Isomerische SMILES |
C1C[C@@H](NC[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CC(NCC1C(=O)O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















